Dibenzo(A,H)pyrene

Beschreibung

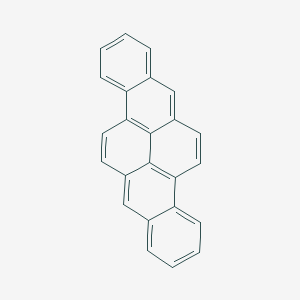

Structure

3D Structure

Eigenschaften

IUPAC Name |

hexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17,19,21-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14/c1-3-7-19-15(5-1)13-17-9-12-22-20-8-4-2-6-16(20)14-18-10-11-21(19)23(17)24(18)22/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUSYFJGDZFVND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC6=CC=CC=C56)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059752 | |

| Record name | Dibenzo[a,h]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dibenzo(a,h)pyrene appears as yellow odorless crystals or flakes. Water insoluble., Golden yellow solid; [HSDB] White solid; Insoluble in water; [MSDSonline] | |

| Record name | DIBENZO(A,H)PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibenzo(a,h)pyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4733 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in sulfuric acid, Soluble in 1,4-dioxane | |

| Record name | DIBENZO(A,H)PYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Golden-yellow plates, recrystallized from xylene or trichlorobenzene, Orange plates | |

CAS No. |

189-64-0, 58615-36-4 | |

| Record name | DIBENZO(A,H)PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibenzo[a,h]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzo(a,h)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000189640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzopyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058615364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo[a,h]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo[b,def]chrysene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZO(A,H)PYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR5R3V8BJK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBENZO(A,H)PYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

318 °C | |

| Record name | DIBENZO(A,H)PYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Natural Formation Pathways of Dibenzo(a,h)pyrene

Abstract: Dibenzo(a,h)pyrene is a high molecular weight polycyclic aromatic hydrocarbon (PAH) composed of six fused benzene rings.[1] It is a potent carcinogen found ubiquitously in the environment as a product of incomplete combustion.[2][3] This technical guide provides a comprehensive overview of the primary natural formation pathways and notable laboratory synthesis routes for this compound. It includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to serve as a resource for researchers, environmental scientists, and professionals in drug development and toxicology.

Natural Formation Pathways

This compound, along with other PAHs, is not produced commercially but is a ubiquitous byproduct of the incomplete combustion of organic materials.[2][4] Its formation is primarily a pyrosynthetic process occurring at high temperatures with insufficient oxygen.[5][6]

1.1. Pyrosynthesis via Incomplete Combustion

The dominant natural formation pathway for this compound is through high-temperature pyrolysis and pyrosynthesis of organic matter.[6][7] This process occurs in a wide range of natural and anthropogenic activities.

Key Sources of Formation:

-

Natural Sources: Forest fires and volcanic eruptions are significant natural emitters of PAHs, including this compound.[5][8]

-

Anthropogenic Sources: The majority of environmental this compound originates from human activities.[7] Major sources include:

The mechanism involves the thermal decomposition of organic matter into smaller, unstable molecular fragments (radicals). These fragments then recombine and cyclize in a series of complex reactions to form larger, more stable aromatic systems. The process generally begins with the formation of single-ring aromatics like benzene, which then grow through the addition of other fragments, eventually leading to complex PAHs like this compound.[7][12]

1.2. Quantitative Data on Natural Formation

The yield and specific isomers of PAHs formed during combustion are highly dependent on the conditions.

| Parameter | Condition | Precursor(s) | Resultant PAH | Reference |

| Temperature | 700-850 °C | Anthracene | This compound | [2] |

| Temperature | 700 °C | Tobacco Constituents | This compound | [2] |

| Temperature | 700 °C | Isoprene | This compound | [2] |

| Temperature | > 673 K (400 °C) | Cellulose | 2-4 ring PAHs | [13][14] |

| Temperature | > 773 K (500 °C) | Cellulose | Benzo[a]pyrene | [13] |

Table 1: Temperature Conditions for Pyrolytic Formation of PAHs.

Chemical Synthesis Pathways

Laboratory synthesis of this compound and its derivatives is crucial for toxicological studies, analytical standard preparation, and materials science research. Syntheses often involve multi-step processes building the complex polycyclic framework from smaller precursors.

2.1. Synthesis via Suzuki Coupling and Cyclization

A notable method for synthesizing benzo[a]pyrene, a related and well-studied PAH, involves a Suzuki coupling reaction followed by an intramolecular cyclization. A similar strategic approach can be adapted for more complex structures like dibenzopyrenes. A convenient three-step synthesis for benzo[a]pyrene has been reported, which is significantly shorter than older methods.[15]

General Workflow:

-

Coupling: A boronic acid derivative of a naphthalene is coupled with a substituted benzene derivative (e.g., a bromo-dialdehyde) using a palladium catalyst.[15]

-

Chain Elongation: The aldehyde groups are converted into vinyl ethers.[15]

-

Cyclization: An acid-catalyzed intramolecular cyclization reaction forms the final polycyclic aromatic system.[15]

2.2. Photochemical Synthesis

Photochemical cyclization is another powerful method for constructing polycyclic aromatic systems. This approach, often referred to as the Mallory reaction, involves the irradiation of stilbene-like precursors to induce an intramolecular cyclization.[16] This technique has been successfully used to prepare various substituted chrysenes and can be extended to other PAH scaffolds.[16]

2.3. Diels-Alder Reactions

The Diels-Alder reaction provides a robust strategy for forming six-membered rings, a fundamental step in building polycyclic aromatic compounds.[17][18] The reaction typically involves a diene reacting with a dienophile (such as an aryne or quinone) to form a cyclic adduct, which can then be aromatized.[17][19] This method is highly valuable for creating complex, functionalized PAHs.[20]

Detailed Experimental Protocols

3.1. Example Protocol: Synthesis of Benzo[a]pyrene (Adapted from Harvey et al.) [15]

Caution: Benzo[a]pyrene and its intermediates are potent carcinogens and should be handled with extreme care in a designated fume hood, following all institutional safety guidelines for chemical carcinogens.[15]

Step 1: 2-(Naphthalene-2-yl)benzene-1,3-dialdehyde

-

To a solution of 2-bromobenzene-1,3-dialdehyde (9.26 g, 54 mmol) in ethanol (300 mL), add naphthalene-2-boronic acid (10.7 g, 50 mmol) in dimethoxyethane (DME, 200 mL).

-

Under an argon atmosphere, add tetrakis(triphenylphosphine)palladium(0) (1.2 g, 1.0 mmol).

-

Stir the resulting yellow solution for 20 minutes.

-

Add a 2M sodium carbonate solution (210 mL) and heat the mixture at reflux overnight.

-

Cool the solution to room temperature and remove the solvent under reduced pressure.

-

Extract the residue with dichloromethane (500 mL). Wash the organic phase with water and brine, then dry over magnesium sulfate.

-

Evaporate the solvent and purify the residue by silica gel chromatography (eluting with 10-20% ethyl acetate in hexane) to yield the product.

Step 2: 2-(2,6-Bis[2-methoxyvinyl]phenyl)naphthalene

-

Prepare a suspension of methoxymethyltriphenylphosphonium chloride (3.79 g, 11 mmol) in anhydrous ethyl ether (20 mL) and tetrahydrofuran (THF, 20 mL).

-

Cool the suspension to 0 °C and add a solution of potassium tert-butoxide in THF.

-

Stir the resulting mixture for 10 minutes before adding a solution of the dialdehyde product from Step 1 in THF.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract with ethyl ether.

-

Wash the organic layer with water and brine, dry over magnesium sulfate, and evaporate the solvent.

-

Purify the crude product via silica gel chromatography.

Step 3: Benzo[a]pyrene

-

Dissolve the vinyl ether product from Step 2 in dichloromethane.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Stir the mixture at room temperature for 3 hours.

-

Wash the solution with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over magnesium sulfate, evaporate the solvent, and purify by chromatography to yield benzo[a]pyrene.

3.2. Analytical Methods for Identification and Quantification

The analysis of this compound in environmental and biological samples requires highly sensitive and selective techniques due to its low concentrations and the complexity of the sample matrices.[21]

| Technique | Detector/Method | Application | Detection Limit | Reference |

| HPLC | Fluorescence (FLD) | Seafood, Water, Tissues | ~5 ng/g (ppb) | [22][23] |

| HPLC | UV | Biological Tissues, Feces | ~50 ng/g (ppb) | [21] |

| GC | Mass Spectrometry (MS) | Air Particulates, Creosote | ~1-2 µg/g (ppm) | [2][24] |

| LETRSS | ICCD | Water Samples (Isomer-specific) | 0.2 ng/mL (ppb) | [2] |

Table 2: Common Analytical Techniques for this compound.

HPLC-FLD (High-Performance Liquid Chromatography with Fluorescence Detection): This is a widely used method for PAH analysis due to its high sensitivity and selectivity for fluorescent compounds like this compound.[22] Methods often use a C18 stationary phase with a gradient elution of acetonitrile and water.[22]

GC-MS (Gas Chromatography-Mass Spectrometry): This technique provides excellent separation and definitive identification based on mass-to-charge ratio, making it ideal for complex mixtures found in environmental samples like diesel exhaust and urban dust.[2][24]

References

- 1. Dibenzopyrenes - Wikipedia [en.wikipedia.org]

- 2. This compound | C24H14 | CID 9108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DIBENZO(a,e)PYRENE | C24H14 | CID 9126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Polycyclic Aromatic Hydrocarbons in Foods: Biological Effects, Legislation, Occurrence, Analytical Methods, and Strategies to Reduce Their Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formation Mechanism of Benzo(a)pyrene: One of the Most Carcinogenic Polycyclic Aromatic Hydrocarbons (PAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Dibenzo(a,i)pyrene | C24H14 | CID 9106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dhss.delaware.gov [dhss.delaware.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Assessment on facile Diels–Alder approach of α-pyrone and terpenoquinone for the expedient synthesis of various natural scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and Diels-Alder reactions of a benzo[5]radialene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. atsdr.cdc.gov [atsdr.cdc.gov]

- 22. fda.gov [fda.gov]

- 23. publications.iupac.org [publications.iupac.org]

- 24. researchgate.net [researchgate.net]

The Core Mechanism of Dibenzo(a,h)pyrene-Induced Carcinogenicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzo(a,h)pyrene (DBahP), a potent polycyclic aromatic hydrocarbon (PAH), is a significant environmental carcinogen found in sources such as tobacco smoke, automobile exhaust, and coal tar.[1] Its powerful carcinogenic properties, exceeding those of the well-studied benzo(a)pyrene, necessitate a thorough understanding of its mechanism of action for risk assessment and the development of preventative and therapeutic strategies. This technical guide provides a comprehensive overview of the core mechanisms underlying DBahP-induced carcinogenicity, focusing on its metabolic activation, the pivotal role of the Aryl Hydrocarbon Receptor (AhR), the formation of DNA adducts, and the subsequent cellular responses that lead to tumorigenesis. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in the field.

Metabolic Activation of this compound

The carcinogenicity of DBahP is not inherent to the parent molecule but is a consequence of its metabolic activation into highly reactive intermediates. This biotransformation is primarily mediated by Phase I cytochrome P450 (CYP) enzymes.

1.1. The Diol Epoxide Pathway: The Major Route to Carcinogenesis

The principal pathway for DBahP's metabolic activation is the "diol epoxide" pathway, a multi-step process that converts the inert PAH into a potent DNA-damaging agent.[2][3]

-

Step 1: Epoxidation: The initial step involves the oxidation of DBahP by CYP enzymes, particularly CYP1A1 and CYP1B1, to form an epoxide.[4][5] The expression of these enzymes is often induced by PAHs themselves through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[6]

-

Step 2: Hydration: The resulting epoxide is then hydrated by microsomal epoxide hydrolase (mEH) to form a trans-dihydrodiol. For Dibenzo[a,l]pyrene (a closely related and highly potent isomer often studied as a model for DBahP), this key intermediate is the 11,12-dihydrodiol.[5]

-

Step 3: Second Epoxidation: The dihydrodiol undergoes a second epoxidation, again catalyzed by CYP enzymes, to form the ultimate carcinogenic metabolite: a diol epoxide.[2] In the case of Dibenzo[a,l]pyrene, this is the highly reactive anti-Dibenzo[a,l]pyrene-11,12-diol-13,14-epoxide (DB[a,l]PDE).[7] This "fjord region" diol epoxide is sterically hindered, making it less susceptible to detoxification and more likely to react with cellular macromolecules.

The following diagram illustrates the metabolic activation of Dibenzo[a,l]pyrene, a representative fjord region PAH, via the diol epoxide pathway.

1.2. Quantitative Data on Metabolic Activation

The efficiency of metabolic activation can be quantified by measuring the activity of the involved enzymes.

| Enzyme | Substrate | Product | Vmax | Km | Reference |

| Human CYP1A1 | Dibenzo[a,l]pyrene | 11,12-dihydrodiol | 0.13 nmol/min/nmol P450 | 3.9 µM | [5] |

| Human Liver Microsomes | Dibenzo[a,l]pyrene | 11,12-dihydrodiol | 4 - 71 pmol/min/nmol P450 | - | [5] |

| Human Lung Microsomes | Dibenzo[a,l]pyrene | 11,12-dihydrodiol | 0.1 - 1.3 pmol/min/mg protein | - | [5] |

The Role of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many PAHs, including DBahP.[6]

2.1. AhR-Dependent Gene Expression

Upon entering the cell, DBahP binds to the cytosolic AhR, which is complexed with heat shock protein 90 (HSP90) and other co-chaperones. This binding event triggers a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR-ligand complex into the nucleus. In the nucleus, the AhR dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

The primary targets of the AhR-ARNT complex are the genes encoding for Phase I metabolizing enzymes, most notably CYP1A1 and CYP1B1.[6] This induction of CYP enzymes creates a positive feedback loop, accelerating the metabolic activation of DBahP and amplifying its carcinogenic potential.

The following diagram depicts the AhR signaling pathway.

2.2. Evidence for AhR's Critical Role

Studies using AhR-deficient mice have provided definitive evidence for the receptor's importance in DBahP-induced carcinogenesis. In AhR-knockout mice, the carcinogenic and genotoxic responses to Dibenzo[a,l]pyrene are dramatically suppressed.[6] This includes a significant reduction in epidermal hyperplasia, cell proliferation (as measured by Bromodeoxyuridine-labeling), p53 protein accumulation, and DNA adduct formation.[6] Furthermore, the incidence and multiplicity of skin tumors are significantly lower in AhR-deficient mice compared to their wild-type counterparts.[6]

DNA Adduct Formation and Mutagenesis

The ultimate carcinogenic metabolites of DBahP, the diol epoxides, are highly electrophilic and readily react with nucleophilic sites on cellular macromolecules, most importantly DNA.

3.1. Formation of Covalent DNA Adducts

The diol epoxide of Dibenzo[a,l]pyrene (DB[a,l]PDE) covalently binds to the exocyclic amino groups of purine bases in DNA, primarily forming adducts with deoxyguanosine (dG) and deoxyadenosine (dA).[7] These bulky chemical additions to the DNA structure are known as DNA adducts. The formation of these adducts is a critical initiating event in chemical carcinogenesis.

3.2. Consequences of DNA Adduct Formation

If not repaired by the cell's DNA repair machinery, such as the Nucleotide Excision Repair (NER) pathway, these bulky DNA adducts can lead to several detrimental consequences:

-

Replication Errors: During DNA replication, the distorted DNA template can cause DNA polymerases to misread the adducted base, leading to the incorporation of an incorrect nucleotide in the newly synthesized strand. This results in a permanent mutation in the DNA sequence.

-

Transcriptional Arrest: The presence of a bulky adduct can stall RNA polymerase during transcription, leading to a block in gene expression.

-

Induction of Apoptosis: High levels of DNA damage can trigger programmed cell death (apoptosis) as a protective mechanism to eliminate cells with potentially cancerous mutations.

The accumulation of mutations in critical genes, such as tumor suppressor genes (e.g., p53) and proto-oncogenes (e.g., Ras), can disrupt normal cell cycle control and drive the transformation of a normal cell into a cancerous one.[2][3]

3.3. Quantitative Data on DNA Adduct Formation

The level of DNA adducts can be quantified as a measure of genotoxic exposure and potential cancer risk.

| Cell/Tissue Type | Carcinogen | Adduct Level (adducts/10^9 nucleotides) | Reference |

| Cell-free microsomal system (vehicle) | Dibenzo[a,l]pyrene | 14,062 ± 1097 | [4] |

| Cell-free microsomal system (with resveratrol) | Dibenzo[a,l]pyrene | 648 ± 26 | [4] |

| Human buccal cells (smokers) | Benzo[a]pyrene diol epoxide | 201.8 ± 84.0 (per 10^9 dG) | [8] |

| Human buccal cells (non-smokers) | Benzo[a]pyrene diol epoxide | 8.4 ± 10.2 (per 10^9 dG) | [8] |

| Human buccal cells (smokers) | Dibenzo[def,p]chrysene diol epoxide | 54.9 ± 34.1 (per 10^9 dA) | [8] |

| Human buccal cells (non-smokers) | Dibenzo[def,p]chrysene diol epoxide | 27.6 ± 22.9 (per 10^9 dA) | [8] |

Experimental Protocols

4.1. Analysis of DNA Adducts by ³²P-Postlabeling Assay

This highly sensitive method is widely used to detect and quantify bulky DNA adducts.

Methodology:

-

DNA Isolation: Isolate high molecular weight DNA from cells or tissues exposed to DBahP.

-

DNA Digestion: Digest the DNA to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Optional): For low levels of adducts, enrich the adducted nucleotides from the normal nucleotides using methods like nuclease P1 digestion or butanol extraction.

-

³²P-Labeling: Label the 5'-hydroxyl group of the adducted and normal nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides from the normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

-

Detection and Quantification: Visualize the adducted nucleotides by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting of the excised TLC spots. Adduct levels are typically expressed as relative adduct labeling (RAL), which represents the ratio of adducted nucleotides to total normal nucleotides.

4.2. In Vivo Carcinogenicity Studies in Mice

Animal models are essential for studying the carcinogenic potential of chemicals like DBahP.

Methodology:

-

Animal Model: Utilize a susceptible mouse strain, such as B6C3F1 or SENCAR mice.[2][9]

-

Carcinogen Administration: Administer DBahP or its metabolites to the mice. For oral carcinogenesis studies, the compound can be applied directly into the oral cavity.[3] For skin carcinogenesis, it can be topically applied to the dorsal skin.

-

Dosing Regimen: A typical regimen might involve repeated applications (e.g., 3 times per week) for an extended period (e.g., 38 weeks).[3]

-

Tumor Monitoring: Monitor the animals regularly for the appearance of tumors. Record the time of tumor onset, location, and size.

-

Histopathological Analysis: At the end of the study, sacrifice the animals and perform a complete necropsy. Collect tumors and other relevant tissues for histopathological examination to confirm the diagnosis and assess the malignancy of the tumors.

-

Molecular Analysis: Analyze tumor tissues for mutations in key cancer-related genes (e.g., p53, Ras) and for the expression of relevant proteins (e.g., COX-2) using techniques like immunohistochemistry and DNA sequencing.[3]

The following diagram outlines a typical workflow for an in vivo carcinogenicity study.

Conclusion

The carcinogenicity of this compound is a complex, multi-step process initiated by its metabolic activation via the diol epoxide pathway, a process critically dependent on CYP1A1 and CYP1B1 enzymes. The Aryl Hydrocarbon Receptor plays a central role in this process by upregulating the expression of these metabolizing enzymes. The resulting highly reactive diol epoxides form bulky DNA adducts, which, if not repaired, can lead to mutations in critical genes, ultimately driving the process of carcinogenesis. A thorough understanding of these core mechanisms is essential for developing effective strategies to mitigate the human health risks associated with exposure to this potent environmental carcinogen. The experimental approaches and quantitative data presented in this guide provide a solid foundation for further research in this critical area.

References

- 1. This compound | C24H14 | CID 9108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanisms of oral carcinogenesis induced by dibenzo[a,l]pyrene: an environmental pollutant and a tobacco smoke constituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of oral carcinogenesis induced by dibenzo[a,l]pyrene: an environmental pollutant and a tobacco smoke constituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of phytochemical intervention on dibenzo[a,l]pyrene-induced DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic activation of the potent carcinogen dibenzo[a,l]pyrene by human recombinant cytochromes P450, lung and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dibenzo[A,L]pyrene-induced genotoxic and carcinogenic responses are dramatically suppressed in aryl hydrocarbon receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tumor-initiating activity and carcinogenicity of dibenzo[a,l]pyrene versus 7,12-dimethylbenz[a]anthracene and benzo[a]pyrene at low doses in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

Dibenzo(a,h)pyrene: A Comprehensive Technical Guide to its Environmental Sources and Global Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzo(a,h)pyrene is a high molecular weight polycyclic aromatic hydrocarbon (PAH) consisting of six fused benzene rings. It is a potent environmental carcinogen that is formed primarily through the incomplete combustion of organic materials.[1] Due to its toxicological significance, understanding its environmental sources, global distribution, and the analytical methods for its detection is of paramount importance for environmental monitoring, human health risk assessment, and the development of mitigation strategies. This technical guide provides an in-depth overview of the current scientific knowledge on this compound, with a focus on its environmental prevalence and the methodologies used for its quantification.

Environmental Sources of this compound

This compound is not produced commercially and its presence in the environment is a result of both natural and anthropogenic activities. The primary sources are processes involving incomplete combustion.[2][3]

1.1. Anthropogenic Sources:

-

Fossil Fuel Combustion: The burning of fossil fuels, including coal and oil, in power plants and industrial boilers is a significant source of this compound emissions.[4][5]

-

Vehicle Emissions: Exhaust from gasoline and diesel engines is a major contributor to urban air pollution, releasing this compound and other PAHs into the atmosphere.[1]

-

Industrial Processes: Various industrial activities, such as coke production, asphalt manufacturing, and aluminum smelting, are known to emit this compound.[3]

-

Waste Incineration: The combustion of municipal and industrial waste can release this compound into the atmosphere.

-

Domestic Heating: The use of wood, coal, and biomass for residential heating is a notable source, particularly in certain regions.[6]

-

Tobacco Smoke: this compound is a constituent of tobacco smoke.[1]

1.2. Natural Sources:

-

Forest and Wildfires: The natural combustion of biomass during forest and wildfires releases significant quantities of this compound into the atmosphere.[2]

-

Volcanic Eruptions: Volcanic activity can also contribute to the environmental burden of PAHs, including this compound.[2]

The following diagram illustrates the primary formation pathways of this compound from combustion processes.

Global Distribution and Environmental Fate

This compound is globally distributed and has been detected in various environmental compartments, including the atmosphere, water, soil, and sediment.[5][7] Its transport and fate are governed by its physicochemical properties, primarily its low water solubility and high lipophilicity, which lead to its strong adsorption onto particulate matter.[8]

2.1. Atmospheric Distribution:

In the atmosphere, this compound predominantly exists in the particulate phase, adsorbed onto airborne particles.[9] This association with particulate matter allows for its long-range atmospheric transport, leading to its presence in remote areas far from its emission sources.[8] Atmospheric deposition, through both wet and dry processes, is a major pathway for the transfer of this compound from the atmosphere to terrestrial and aquatic ecosystems.[9]

The following diagram illustrates the environmental transport and fate of this compound.

2.2. Quantitative Data on Environmental Concentrations:

The concentration of this compound in the environment varies widely depending on the proximity to emission sources, land use, and environmental conditions. The following tables summarize representative concentrations of this compound in various environmental media from different global regions.

Table 1: Concentration of this compound in Air (ng/m³)

| Location | Environment Type | Concentration Range | Reference |

| Rome, Italy | Urban | Mean: 0.01 | [10] |

| Beijing, China | Urban | Summer: ~0.2, Winter: ~2.5 | [11] |

| Various European high-altitude sites | Remote | Deposition Flux: 20-280 ng m⁻² month⁻¹ | [1] |

| Panvel, India | Urban to Peri-urban | Higher in pre-monsoon | [12] |

| Central Europe (NAOK) | Rural Background | Mean annual decrease of 0.01 ng·m⁻³year⁻¹ (2006-2016) | [13] |

Table 2: Concentration of this compound in Soil and Sediment (ng/g dry weight)

| Location | Matrix | Environment Type | Concentration Range | Reference |

| Nanjing, China | Soil | Urban | Mean: ~3330 (for Σ16PAHs) | [14] |

| Nanjing, China | Soil | Rural | Mean: ~1060 (for Σ16PAHs) | [14] |

| Crimea | Soil | Urban | 60 - 260 | [15] |

| Crimea | Road Dust | Urban | 64 - 97 | [15] |

| Aba, Nigeria | Soil | Industrial | Detected | [16] |

Table 3: Concentration of this compound in Water (ng/L)

| Location | Water Type | Concentration Range | Reference |

| Various | Drinking Water | Generally not detected or in low concentrations | [5] |

| Minnesota, USA | Groundwater (near contamination) | Up to 124,000 | [17] |

| Łódź, Poland | Drinking Water | Detected | [18] |

Experimental Protocols for Analysis

The accurate quantification of this compound in environmental samples requires robust analytical methodologies, typically involving extraction, cleanup, and instrumental analysis.

3.1. Sample Extraction:

The choice of extraction method depends on the sample matrix.

-

Soxhlet Extraction: This is a classic and widely used method for extracting PAHs from solid samples like soil and sediment.[19][20] The sample is placed in a thimble and continuously extracted with an organic solvent (e.g., a mixture of hexane and acetone) for several hours.[2][21]

-

Ultrasonic Extraction: This method uses high-frequency sound waves to facilitate the extraction of analytes from the sample matrix into a solvent. It is generally faster than Soxhlet extraction.[19]

-

Accelerated Solvent Extraction (ASE): Also known as pressurized fluid extraction, ASE uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process.[19]

3.2. Extract Cleanup:

Environmental extracts are often complex and require a cleanup step to remove interfering compounds before instrumental analysis.

-

Solid-Phase Extraction (SPE): This technique uses a solid adsorbent packed in a cartridge to separate the target analytes from the matrix interferences. Silica gel and Florisil are commonly used sorbents for PAH cleanup.[19]

-

Column Chromatography: Similar to SPE, this method uses a larger column packed with an adsorbent to achieve separation.[22]

3.3. Instrumental Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of PAHs. The gas chromatograph separates the compounds based on their boiling points and polarity, and the mass spectrometer provides mass spectral data for confirmation and quantification.[22][23]

-

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): HPLC is another widely used technique for separating PAHs. Fluorescence detection is particularly sensitive for many PAHs, including this compound.

The following diagram provides a generalized workflow for the analysis of this compound in environmental samples.

Conclusion

This compound is a ubiquitous environmental contaminant originating from incomplete combustion processes. Its global distribution, facilitated by long-range atmospheric transport, results in its presence in diverse ecosystems, from urban centers to remote regions. The quantitative data presented in this guide highlight the variability in its environmental concentrations, underscoring the importance of continued monitoring efforts. The detailed experimental protocols for extraction and analysis provide a foundation for researchers to conduct accurate and reliable quantification of this potent carcinogen. A thorough understanding of the sources, distribution, and analytical methodologies for this compound is crucial for assessing its environmental impact and safeguarding human health.

References

- 1. d-nb.info [d-nb.info]

- 2. conservancy.umn.edu [conservancy.umn.edu]

- 3. This compound | C24H14 | CID 9108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. who.int [who.int]

- 6. researchgate.net [researchgate.net]

- 7. Benzo[a]pyrene—Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acp.copernicus.org [acp.copernicus.org]

- 9. Atmospheric Deposition of Polycyclic Aromatic Hydrocarbons (PAHs) in the Coastal Urban Environment of Poland: Sources and Transport Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of dibenzopyrene measurement on assessing air quality in Beijing air and possible implications for human health - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Seasonal Variation of (Benzo[a]Pyrene) in Ambient Air of Urban to Peri-urban Areas of Panvel Municipal Corporation, Raigad with Reference to Particulate Matter | Semantic Scholar [semanticscholar.org]

- 13. Long-Term Trends in PAH Concentrations and Sources at Rural Background Site in Central Europe [mdpi.com]

- 14. Polycyclic aromatic hydrocarbons in soils from urban to rural areas in Nanjing: Concentration, source, spatial distribution, and potential human health risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Accumulation of heavy metals and polycyclic aromatic hydrocarbons in soils around the industrial area of Aba, Nigeria | EQA - International Journal of Environmental Quality [eqa.unibo.it]

- 17. health.state.mn.us [health.state.mn.us]

- 18. pjoes.com [pjoes.com]

- 19. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 20. newtowncreek.info [newtowncreek.info]

- 21. epa.gov [epa.gov]

- 22. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 23. alsenvironmental.co.uk [alsenvironmental.co.uk]

Dibenzo(a,h)pyrene in Crude Oil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzo(a,h)pyrene is a high molecular weight polycyclic aromatic hydrocarbon (PAH) consisting of six fused benzene rings. It is a potent carcinogen and is of significant interest to researchers in environmental science, toxicology, and drug development due to its genotoxic properties. As a naturally occurring component of crude oil, understanding its concentration and the methodologies for its detection is crucial for risk assessment and for the development of new therapeutics that may target pathways affected by such compounds. This technical guide provides a comprehensive overview of the occurrence and concentration of this compound in crude oil, detailed experimental protocols for its analysis, and a visualization of the analytical workflow.

Occurrence and Concentration of this compound in Crude Oil

This compound is one of numerous PAHs found in crude oil, although its concentration can vary significantly depending on the source and type of the crude.[1] Generally, heavier crude oils with higher aromatic content are expected to contain higher concentrations of high molecular weight PAHs like this compound.

Quantitative data for this compound in crude oil is not as widely available as for some lower molecular weight PAHs. However, certified reference materials provide a reliable source for its concentration in specific crude oils.

| Crude Oil Type | This compound Concentration (mg/kg) | Reference |

| Gulf of Mexico Crude Oil (NIST SRM 2779) | 0.48 ± 0.05 | [2] |

Note: The concentration is presented as a certified mass fraction value with its expanded uncertainty.

It is important to note that "dibenz(a,h)anthracene," a five-ring PAH with the chemical formula C22H14, is a different compound from the six-ring this compound (C24H14) and their concentrations should not be used interchangeably.[2][3]

Experimental Protocols for the Analysis of this compound in Crude Oil

The analysis of this compound in a complex matrix like crude oil requires sophisticated sample preparation and analytical techniques to achieve accurate and reliable quantification. The following sections detail a general workflow and specific methodologies.

Sample Preparation: Extraction and Cleanup

The primary challenge in analyzing this compound in crude oil is separating it from the highly complex hydrocarbon matrix.

a) Solid Phase Extraction (SPE)

Solid Phase Extraction is a common technique for isolating PAHs from petroleum matrices.

-

Sorbent Material: Silica or Florisil cartridges are frequently used.

-

Procedure:

-

A known amount of the crude oil sample is dissolved in a non-polar solvent like hexane.

-

The solution is loaded onto a pre-conditioned SPE cartridge.

-

The cartridge is washed with a non-polar solvent to elute the saturated and mono-aromatic hydrocarbons.

-

The PAH fraction, including this compound, is then eluted with a more polar solvent or a solvent mixture (e.g., hexane:dichloromethane).

-

The collected fraction is concentrated, typically by evaporation under a gentle stream of nitrogen, before instrumental analysis.

-

b) Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size and is effective for removing high molecular weight components of the crude oil matrix.

-

Stationary Phase: Bio-Beads S-X series or similar materials are commonly used.

-

Mobile Phase: A solvent such as dichloromethane or a mixture of hexane and dichloromethane is employed.

-

Procedure:

-

The crude oil sample is dissolved in the mobile phase.

-

The solution is injected into the SEC column.

-

Larger molecules (asphaltenes, resins) elute first, while the smaller PAH molecules are retained longer and collected in a separate fraction.

-

Instrumental Analysis

a) Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of individual PAHs.

-

Gas Chromatograph (GC) Conditions:

-

Column: A capillary column with a stationary phase suitable for PAH separation (e.g., 5% phenyl-methylpolysiloxane) is used.

-

Injector: Splitless injection is typically used to maximize the transfer of analytes to the column.

-

Oven Temperature Program: A temperature program is employed to separate the PAHs based on their boiling points. The program typically starts at a lower temperature and ramps up to a high final temperature to elute the high molecular weight PAHs like this compound.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) is the most common mode.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used for high sensitivity and selectivity. The mass spectrometer is set to monitor the specific molecular ion (m/z 302 for this compound) and one or two qualifier ions to confirm its identity.

-

b) Two-Dimensional Liquid Chromatography (2D-LC)

2D-LC provides enhanced separation for complex samples by using two different chromatographic columns.

-

First Dimension (Normal-Phase LC):

-

Column: A silica or amino-propyl bonded column.

-

Mobile Phase: A non-polar solvent like hexane. This dimension separates the sample into fractions based on polarity.

-

-

Second Dimension (Reversed-Phase LC):

-

Column: A C18 column.

-

Mobile Phase: A polar solvent gradient (e.g., acetonitrile/water). The PAH fraction from the first dimension is transferred to the second dimension for further separation of individual PAHs.

-

-

Detection: A fluorescence detector is often used for its high sensitivity and selectivity for PAHs.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in crude oil.

Caption: General workflow for the analysis of this compound in crude oil.

Conclusion

The presence of this compound in crude oil necessitates robust analytical methods for its accurate quantification. This guide has provided an overview of its occurrence, with specific concentration data from a certified reference material, and detailed the key experimental protocols for its analysis. The provided workflow diagram offers a clear visual representation of the analytical process. For researchers and professionals in related fields, a thorough understanding of these aspects is essential for assessing the environmental and health impacts of crude oil and for the development of targeted interventions.

References

- 1. POLYCYCLIC AROMATIC HYDROCARBONS FROM NATURAL AND STATIONARY ANTHROPOGENIC SOURCES AND THEIR ATMOSPHERIC CONCENTRATIONS - Polycyclic Aromatic Hydrocarbons: Evaluation of Sources and Effects - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. tsapps.nist.gov [tsapps.nist.gov]

An In-depth Technical Guide on the Photodegradation and Environmental Fate of Dibenzo(a,h)pyrene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibenzo(a,h)pyrene, a high molecular weight polycyclic aromatic hydrocarbon (PAH), is a persistent and carcinogenic environmental pollutant originating from incomplete combustion processes. Its environmental fate is governed by a complex interplay of transport and degradation mechanisms. This technical guide provides a comprehensive overview of the photodegradation and environmental behavior of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways to support research and risk assessment efforts. While specific experimental data for this compound is limited, this guide synthesizes available information on closely related isomers and general PAH behavior to provide a thorough understanding of its environmental impact.

Introduction

This compound is a five-ring polycyclic aromatic hydrocarbon of significant environmental concern due to its high carcinogenic potential. It is released into the environment primarily through anthropogenic activities such as the burning of fossil fuels, industrial processes, and vehicle emissions. Due to its low volatility and high hydrophobicity, this compound partitions predominantly to particulate matter in the atmosphere and organic matter in soil and sediment. Understanding its degradation pathways, particularly photodegradation, and its overall environmental fate is crucial for predicting its persistence, bioavailability, and potential for human exposure.

Photodegradation of this compound

Proposed Photodegradation Pathway

While the specific phototransformation products of this compound have not been definitively identified, based on studies of other high molecular weight PAHs like benzo[a]pyrene and dinitropyrene, it is hypothesized that photodegradation proceeds through the formation of oxygenated derivatives such as quinones and hydroxypyrenes[5][6]. The following diagram illustrates a plausible photodegradation pathway.

Caption: Proposed photodegradation pathway of this compound.

Environmental Fate of this compound

The environmental distribution and persistence of this compound are dictated by its physicochemical properties, which are summarized in the table below along with other key environmental fate parameters.

Quantitative Data on Environmental Fate

| Parameter | Value | Reference |

| Molecular Formula | C₂₄H₁₄ | [7] |

| Molecular Weight | 302.38 g/mol | [7] |

| Bioconcentration Factor (BCF) | ~9600 (estimated) | |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 6.3 x 10⁶ L/kg | |

| Atmospheric Deposition Flux (Dibenzo[a,h]pyrene) | See Table 2 | [8][9][10][11][12] |

| Photodegradation Rate Constant (k_r) of Dibenz[a,h]anthracene | 10⁻³ to 10⁻⁴ s⁻¹ (at 254 nm) | [1] |

Table 1: Key Physicochemical and Environmental Fate Parameters for this compound.

The high estimated Bioconcentration Factor (BCF) of approximately 9600 suggests a very high potential for bioaccumulation in aquatic organisms. The high Soil Organic Carbon-Water Partitioning Coefficient (Koc) of 6.3 x 10⁶ L/kg indicates that this compound will be strongly adsorbed to soil and sediment, leading to low mobility in these compartments.

Atmospheric Transport and Deposition

This compound is primarily associated with particulate matter in the atmosphere, allowing for long-range transport[13][14][15][16]. Its removal from the atmosphere occurs through wet and dry deposition. The atmospheric deposition flux of this compound varies significantly depending on the proximity to emission sources.

| Location | Deposition Flux (ng/m²/day) | Comments | Reference |

| Rome, Italy (Urban) | Variable seasonal and vertical profiles observed. | Data presented graphically. | [8] |

| Gdynia, Poland (Coastal Urban) | Variable with season, higher in winter. | Dibenzo(a,h)anthracene data available. | [10] |

| Global Oceans (Remote) | Dibenzo(ah)Anthracene: 0.29 - 1.38 cm s⁻¹ (deposition velocity) | [11] | |

| Czech Republic (Rural/Urban/Industrial) | Benzo[a]pyrene used as a marker. | Total BaP deposition ranged from 74 to 242 µg·m⁻² per year at one site. | [12] |

Table 2: Atmospheric Deposition Data for this compound and Related Compounds.

Experimental Protocols

General Experimental Workflow for Aqueous Photolysis

Caption: General experimental workflow for an aqueous photolysis study of this compound.

Key Methodological Considerations

-

Light Source: A medium-pressure mercury lamp with a quartz immersion well is a common choice for simulating solar radiation[17]. For mechanistic studies, a low-pressure mercury lamp emitting at 254 nm can be used[1]. The light intensity should be measured using a suitable actinometer.

-

Reaction Medium: Due to the low aqueous solubility of this compound, co-solvents such as acetonitrile or biosurfactants may be necessary to achieve sufficient concentrations for degradation studies[18].

-

Sample Preparation: Solid-phase extraction (SPE) is a widely used technique for extracting and concentrating PAHs and their degradation products from aqueous samples prior to analysis[19].

-

Analytical Techniques: High-performance liquid chromatography with fluorescence detection (HPLC-FLD) is a sensitive method for quantifying the parent PAH. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential for the identification and quantification of photodegradation products[17][20][21][22][23][24][25][26].

Logical Relationships in Environmental Fate

The environmental behavior of this compound is governed by the interplay between its physicochemical properties and various environmental compartments and processes.

Caption: Logical relationships governing the environmental fate of this compound.

Conclusion

This compound is a persistent organic pollutant with a high potential for bioaccumulation and long-range environmental transport. While photodegradation is a likely degradation pathway, a significant lack of specific experimental data for this compound necessitates further research. This guide has synthesized the available information on this compound and its isomers to provide a current understanding of its environmental behavior. Future research should focus on determining the precise photodegradation kinetics, identifying the major photoproducts, and developing standardized experimental protocols to better assess the environmental risks posed by this carcinogenic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Photocatalytic Degradation of Benzo[a]pyrene in Aqueous Solution by Zinc Oxide Utilizing an Annular Reactor with an Immobilized Catalyst: A CFD Analysis [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Phototransformations of dinitropyrene isomers on models of the atmospheric particulate matter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dibenzopyrenes - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Atmospheric Deposition of Polycyclic Aromatic Hydrocarbons (PAHs) in the Coastal Urban Environment of Poland: Sources and Transport Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Chemical reactivity and long-range transport potential of polycyclic aromatic hydrocarbons – a review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60147A [pubs.rsc.org]

- 14. Global long-range transport and lung cancer risk from polycyclic aromatic hydrocarbons shielded by coatings of organic aerosol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Global long-range transport and lung cancer risk from polycyclic aromatic hydrocarbons shielded by coatings of organic aerosol. | The Superfund Research Center | Oregon State University [superfund.oregonstate.edu]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. Analytical methods for determining metabolites of polycyclic aromatic hydrocarbon (PAH) pollutants in fish bile: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Contemporary Research Progress on the Detection of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Determination of dibenzopyrenes in standard reference materials (SRM) 1649a, 1650, and 2975 using ultrasonically assisted extraction and LC-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. shimadzu.com [shimadzu.com]

- 24. researchgate.net [researchgate.net]

- 25. hpst.cz [hpst.cz]

- 26. epa.gov [epa.gov]

An In-depth Technical Guide on the Bioaccumulation and Biomagnification of Dibenzo(a,h)pyrene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibenzo(a,h)pyrene, a high molecular weight polycyclic aromatic hydrocarbon (PAH), is a potent environmental contaminant of significant concern due to its carcinogenic properties. Understanding its behavior within biological systems, particularly its propensity for bioaccumulation and biomagnification, is crucial for assessing its ecological and human health risks. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's bioaccumulation and biomagnification, detailing its physicochemical properties, mechanisms of uptake and metabolism, and transfer through food webs. While specific quantitative data for this compound are limited, this guide synthesizes available information for structurally similar PAHs and outlines the established experimental protocols for their analysis. Furthermore, it delves into the pivotal role of the Aryl Hydrocarbon Receptor (AhR) signaling pathway in mediating the toxic effects of these compounds.

Introduction to this compound

This compound is a five-ring polycyclic aromatic hydrocarbon formed during the incomplete combustion of organic materials. Its chemical structure and properties contribute to its environmental persistence and toxicological profile.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₄ | PubChem CID 9108 |

| Molecular Weight | 302.37 g/mol | PubChem CID 9108 |

| Log Kₒw (Octanol-Water Partition Coefficient) | 7.47 (estimated) | PubChem CID 9108 |

| Water Solubility | 0.04 µg/L at 25°C (estimated) | PubChem CID 9108 |

The high Log Kₒw value and low water solubility of this compound indicate its strong lipophilic nature, a key factor driving its partitioning into biological tissues and its potential for bioaccumulation.

Bioaccumulation and Bioconcentration

Bioaccumulation is the net accumulation of a chemical by an organism from all exposure routes, including water, food, and sediment.[1] Bioconcentration, a component of bioaccumulation, specifically refers to the uptake of a chemical from the surrounding water. The potential for a chemical to bioconcentrate is quantified by the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the water at steady state.

Quantitative Data on Bioaccumulation

Specific BCF and Bioaccumulation Factor (BAF) data for this compound are scarce in the scientific literature. However, data for the structurally similar Dibenzo[a,h]anthracene and other high molecular weight PAHs provide valuable insights.

Table 2.1: Bioconcentration and Bioaccumulation Data for High Molecular Weight PAHs

| Compound | Species | Parameter | Value (L/kg) | Notes | Reference |

| Dibenzo[a,h]anthracene | Daphnia magna | BCF | Very Bioaccumulative (vB) | Specific value not provided, but categorized as vB based on reliable data. | [2][3] |

| Benzo[a]pyrene | Daphnia pulex | BCF | 134,240 | Highly lipophilic, demonstrating significant bioconcentration potential. | [4] |

| Benzo[a]pyrene | Mosquito fish | BCF | 930 | Illustrates species-specific differences in accumulation. | [4] |

| Benzo[a]pyrene | Various Fish Species (geometric mean) | BAF | 3,900 | National BAF value derived from BCF data for trophic levels 2 and 3. | [5] |

Due to the limited empirical data, Quantitative Structure-Activity Relationship (QSAR) models are often employed to predict the bioaccumulation potential of PAHs based on their molecular structure and physicochemical properties.[6][7][8] These models can provide estimates for compounds like this compound where experimental data is lacking.

Biomagnification

Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food chain.[1] This phenomenon is of particular concern for persistent, bioaccumulative, and toxic (PBT) substances like this compound. The potential for a chemical to biomagnify is assessed using the Biomagnification Factor (BMF), which is the ratio of the chemical concentration in a predator to that in its prey.

Trophic Transfer and Biomagnification of this compound

For many organic pollutants, significant trophic transfer occurs in aquatic food webs.[10] However, the extent of biomagnification can vary, with some studies showing that while total PAH concentrations may increase with trophic level, certain high molecular weight PAHs can exhibit trophic dilution.[11] This is often attributed to the metabolic capabilities of higher trophic level organisms, such as fish, which can transform PAHs into more water-soluble metabolites that are more easily excreted.[2]

Experimental Protocols

The accurate quantification of this compound in environmental and biological samples is essential for assessing its bioaccumulation and biomagnification. The following sections outline a general workflow and specific methodologies for its analysis.

General Experimental Workflow

Caption: General workflow for the analysis of this compound in environmental and biological samples.

Detailed Methodologies

Sample Collection and Storage:

-

Biota samples (e.g., fish, mussels) should be collected from the study area, ensuring a representative sample size.

-

Samples should be immediately frozen and stored at -20°C or lower until analysis to prevent degradation of the target compounds.[12]

Extraction:

-

Soxhlet Extraction: A traditional and effective method for extracting PAHs from solid matrices. A common solvent mixture is hexane-acetone (1:1, v/v).[13]

-

Microwave-Assisted Extraction (MAE): A more rapid and efficient alternative to Soxhlet extraction, using less solvent.[14]

-

Saponification: For fatty tissues, saponification with a strong base (e.g., KOH) is often used to break down lipids, followed by liquid-liquid extraction with a nonpolar solvent like hexane.[15]

Cleanup and Fractionation:

-

Gel Permeation Chromatography (GPC): Used to remove lipids and other high molecular weight interferences from the extract.[13]

-

Solid-Phase Extraction (SPE): Utilizes cartridges with sorbents like silica gel or Florisil to separate PAHs from other organic compounds.[15][16]

Instrumental Analysis:

-

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): A highly sensitive and selective method for the quantification of PAHs, which are naturally fluorescent.[13][17]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides both quantification and structural confirmation of the analytes.[14][18]

Signaling Pathways: The Role of the Aryl Hydrocarbon Receptor (AhR)

The toxic effects of this compound and other PAHs are primarily mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[19][20][21]

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.

Upon entering the cell, this compound binds to the AhR, which is located in the cytoplasm in a complex with heat shock protein 90 (Hsp90) and other co-chaperones. This binding event leads to a conformational change in the AhR, its translocation into the nucleus, and its dissociation from the chaperone proteins. In the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes.

This binding initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes, such as CYP1A1 and CYP1B1.[22] These enzymes are involved in the metabolic activation of PAHs, converting them into highly reactive intermediates, such as diol epoxides. These reactive metabolites can covalently bind to DNA, forming DNA adducts that can lead to mutations and initiate carcinogenesis.[12][19]

Metabolism of this compound

The metabolism of this compound, like other high molecular weight PAHs, is a double-edged sword. While it is a detoxification pathway that can lead to the formation of more water-soluble and excretable metabolites, it is also the process that generates the ultimate carcinogenic forms of the compound.

The primary metabolic pathway involves oxidation by cytochrome P450 enzymes to form epoxides, which are then hydrolyzed by epoxide hydrolase to dihydrodiols. Further oxidation of these dihydrodiols by CYP enzymes can lead to the formation of highly reactive diol epoxides, which are the ultimate carcinogens that bind to DNA.[16] Studies on the metabolism of Dibenzo(a,i)pyrene, a structural isomer, have identified 1,2- and 3,4-dihydrodiols as metabolites in rat liver preparations.[23] The 3,4-dihydrodiol of Dibenzo(a,i)pyrene has been shown to be mutagenic and tumorigenic.[23]

Conclusion and Future Directions

This compound is a persistent and bioaccumulative environmental contaminant with significant carcinogenic potential. Its high lipophilicity drives its accumulation in aquatic and terrestrial organisms. While specific quantitative data on its bioaccumulation and biomagnification are limited, evidence from structurally related PAHs indicates a high potential for bioconcentration, particularly in lower-trophic-level organisms. The process of biomagnification is more complex and is influenced by the metabolic capabilities of organisms higher up the food chain.

The primary mechanism of this compound's toxicity is through the activation of the AhR signaling pathway, leading to its metabolic activation and the formation of carcinogenic DNA adducts.

Future research should focus on:

-

Generating robust empirical data on the BCF, BAF, and BMF of this compound in a variety of species and ecosystems.

-

Conducting detailed studies on the metabolism of this compound in different organisms to better understand species-specific differences in susceptibility.

-

Investigating the trophic transfer and potential for biomagnification of this compound in well-defined food webs.

-

Further elucidating the specific interactions of this compound with the AhR and downstream signaling pathways.

A more complete understanding of the environmental fate and toxicological profile of this compound is essential for developing effective risk assessment strategies and protecting both ecosystem and human health.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Inherent and Benzo[a]pyrene-Induced Differential Aryl Hydrocarbon Receptor Signaling Greatly Affects Life Span, Atherosclerosis, Cardiac Gene Expression, and Body and Heart Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of algal and bacterial particulate organic matter on benzo[a]pyrene bioaccumulation in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. Using quantitative structure-activity relationships (QSAR) to predict toxic endpoints for polycyclic aromatic hydrocarbons (PAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative structure-activity relationship model development for estimating the predicted No-effect concentration of petroleum hydrocarbon and derivatives in the ecological risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Trophic transfer and biomagnification potential of contaminants in aquatic ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative structure-activity relationship (QSAR) models for polycyclic aromatic hydrocarbons (PAHs) dissipation in rhizosphere based on molecular structure and effect size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Guidelines for the determination of polycyclic aromatic hydrocarbons (PAHs) in marine biota – HELCOM [helcom.fi]

- 13. Benzo[a]pyrene activates an AhR/Src/ERK axis that contributes to CYP1A1 induction and stable DNA adducts formation in lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biotransformation and bioconcentration of pyrene in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of benzo[a]pyrene exposure on a fish population resistant to the toxic effects of dioxin-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Transfer of benzo[a]pyrene from microplastics to Artemia nauplii and further to zebrafish via a trophic food web experiment: CYP1A induction and visual tracking of persistent organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Comparative mechanisms of PAH toxicity by benzo[a]pyrene and dibenzo[def,p]chrysene in primary human bronchial epithelial cells cultured at air-liquid interface - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Benzo[a]pyrene—Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Dibenzo(a,i)pyrene | C24H14 | CID 9106 - PubChem [pubchem.ncbi.nlm.nih.gov]

Metabolic Pathways of Dibenzo(a,h)pyrene in Human Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the metabolic pathways of Dibenzo[a,l]pyrene (DB[a,l]P), an isomer of Dibenzo(a,h)pyrene and one of the most potent polycyclic aromatic hydrocarbon (PAH) carcinogens known. Due to the limited specific data on this compound, this guide presents the well-established metabolic framework of DB[a,l]P as a scientifically accepted analogue. The metabolic activation of this compound is presumed to follow a similar pathway involving the same key enzymes and leading to the formation of analogous reactive metabolites.

Introduction

This compound is a high molecular weight polycyclic aromatic hydrocarbon (PAH) found in the environment as a product of incomplete combustion of organic materials. Like many PAHs, it is a procarcinogen that requires metabolic activation to exert its genotoxic effects. This activation process, primarily occurring in the liver, is mediated by cytochrome P450 (CYP) enzymes and results in the formation of highly reactive electrophilic metabolites that can covalently bind to DNA, forming adducts that can lead to mutations and initiate carcinogenesis. This technical guide provides an in-depth overview of the metabolic pathways of dibenzopyrenes in human liver microsomes, with a focus on the data available for the highly studied isomer, Dibenzo[a,l]pyrene.

Metabolic Activation Pathway

The primary route of metabolic activation for dibenzopyrenes in human liver microsomes is a multi-step process involving oxidation by CYP enzymes and hydrolysis by epoxide hydrolase. This pathway ultimately leads to the formation of a highly carcinogenic fjord-region diol epoxide.

The key steps are as follows:

-

Initial Oxidation: this compound is first oxidized by CYP enzymes, predominantly CYP1A1 and CYP1B1, to form an epoxide.

-

Hydrolysis: The resulting epoxide is then hydrolyzed by microsomal epoxide hydrolase (mEH) to a trans-dihydrodiol. For the analogous DB[a,l]P, this is the trans-11,12-dihydrodiol, which is considered the proximate carcinogen.

-

Second Oxidation: The dihydrodiol is further oxidized by CYP enzymes, again primarily CYP1A1 and CYP1B1, to form a diol epoxide. In the case of DB[a,l]P, this is the highly reactive 11,12-diol-13,14-epoxide (DB[a,l]PDE), the ultimate carcinogen that readily reacts with DNA.

Quantitative Data on Dibenzo[a,l]pyrene Metabolism

The following tables summarize the quantitative data available for the metabolism of Dibenzo[a,l]pyrene in human liver microsomes and with recombinant human CYP enzymes. This data provides insights into the efficiency and specificity of the enzymes involved in its activation.

Table 1: Catalytic Activity of Human Recombinant Cytochrome P450s in the Formation of DB[a,l]P-11,12-dihydrodiol

| Cytochrome P450 Isoform | Rate of DB[a,l]P-11,12-dihydrodiol Formation (pmol/min/nmol P450) |

| CYP1A1 | 116[1] |

| CYP2C9 | 29[1] |

| CYP1A2 | 22[1] |

| CYP2B6 | 18[1] |

| CYP3A4 | 16[1] |

| Other CYPs | ≤ 5[1] |

Table 2: Kinetic Parameters for DB[a,l]P Metabolism by Human CYP1A1 and Liver Microsomes

| System | Parameter | Value | Reference |

| Recombinant Human CYP1A1 | Km for DB[a,l]P | 3.9 µM | [1] |

| Vmax for 11,12-dihydrodiol formation | 0.13 nmol/min/nmol P450 | [1] | |

| Pooled Human Liver Microsomes (n=14) | Rate of 11,12-dihydrodiol production | 4 - 71 pmol/min/nmol P450 | [1] |

Experimental Protocols

The following sections detail the methodologies commonly employed in the study of dibenzopyrene metabolism in human liver microsomes.

Incubation of this compound with Human Liver Microsomes

A typical incubation mixture to assess the metabolism of this compound includes:

-

Human Liver Microsomes: Pooled from multiple donors to average out individual variability. The protein concentration is typically in the range of 0.1-1.0 mg/mL.

-

This compound: Dissolved in a suitable solvent like DMSO or acetone and added to the incubation mixture at various concentrations to determine kinetic parameters.

-

NADPH-Generating System: Essential for the catalytic activity of CYP enzymes. This usually consists of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

-